REACTION_CXSMILES
|
[O-:1][Mn](=O)(=O)=O.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[OH2:15]>>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:1])=[O:15])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
1.515 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.773 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight with a loosely placed septum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
to continue reflux for 8.5 hr
|
Duration
|
8.5 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 48 hr
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
until deemed complete by the consumption of KMnO4
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered under vacuum and precipitate
|
Type
|
WASH
|
Details
|
was rinsed with hot water
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer extracted again with 2× equal volume EtOAc
|
Type
|
EXTRACTION
|
Details
|
Pooled organic layers from the second extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.3 mmol | |
AMOUNT: MASS | 0.673 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Mn](=O)(=O)=O.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[OH2:15]>>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:1])=[O:15])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
1.515 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.773 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight with a loosely placed septum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
to continue reflux for 8.5 hr
|
Duration
|
8.5 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 48 hr
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
until deemed complete by the consumption of KMnO4
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered under vacuum and precipitate
|
Type
|
WASH
|
Details
|
was rinsed with hot water
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer extracted again with 2× equal volume EtOAc
|
Type
|
EXTRACTION
|
Details
|
Pooled organic layers from the second extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.3 mmol | |
AMOUNT: MASS | 0.673 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |